molecular formula C22H29N3O2 B2647642 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide CAS No. 954242-50-3

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide

Cat. No. B2647642
CAS RN: 954242-50-3
M. Wt: 367.493
InChI Key: TWKSHFUQCBCHTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other organic compounds. For instance, dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . In another example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .

Scientific Research Applications

Nonlinear Optical Applications

The compound has been studied for its nonlinear optical (NLO) properties . It has been found to exhibit significant nonlinear refractive index and nonlinear absorption coefficient . These properties make it a potential candidate for applications in photonics and optoelectronics , including optical computing, optical data storage, optical limiting, up conversion lasing, two-photon microscopy, and optical switching .

Synthesis of Novel Organic Compounds

The compound can be used in the synthesis of novel organic compounds . The chemical structure of organic molecules can be fine-tuned to achieve the desired NLO properties .

Dyeing Polyester Fabrics

The compound has been used in the creation of novel disperse colors for dyeing polyester fabrics . The process involves reacting enaminone derivatives with phenyldiazonium salt .

Antimicrobial Activities

The synthetic dyes created from the compound have been tested for their antifungal activity against various fungal strains . This suggests potential applications in the development of antimicrobial agents .

Drug Delivery Applications

The compound has been used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .

Gene Delivery Applications

The compound has been used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

Synthesis of Acyclic and Carbocyclic Compounds

The compound has high synthetic applications in the preparation of acyclic and carbocyclic compounds as well as a broad range of heterocyclic and fused heterocyclic derivatives .

UV Protection and Self-Cleaning Applications

The compound has been used in the treatment of polyester fabrics with zinc oxide nanoparticles to impart them with self-cleaning quality , enhance their light fastness , enhance their antibacterial efficacy , and enhance UV protection .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-13-16(2)20(17(3)14-15)24-22(27)21(26)23-12-6-7-18-8-10-19(11-9-18)25(4)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSHFUQCBCHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide

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